(Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
(Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The key steps may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with nitriles under acidic or basic conditions.
Construction of the pyrrolidine ring: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Coupling reactions: The final step involves coupling the thiophene, oxadiazole, and pyrrolidine moieties through various organic reactions such as condensation or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry
Organic Synthesis: This compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Drug Development: The compound’s unique structure may make it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Medicine
Therapeutic Agents:
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(thiophen-2-yl)-1-(3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
(Z)-3-(thiophen-2-yl)-1-(3-(5-chloro-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (Z)-3-(thiophen-2-yl)-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
(Z)-3-thiophen-2-yl-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c15-14(16,17)13-18-12(19-22-13)9-5-6-20(8-9)11(21)4-3-10-2-1-7-23-10/h1-4,7,9H,5-6,8H2/b4-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHDDXBVXPLEBK-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)/C=C\C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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